2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The nitro group is introduced through nitration reactions, and the oxolan-2-ylmethyl group is added via alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzothiazole ring can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzothiazole derivatives with different functional groups, which can exhibit unique biological activities .
Scientific Research Applications
2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other benzothiazole derivatives.
Biology: Investigated for its potential as an anti-bacterial, anti-fungal, and anti-viral agent.
Medicine: Explored for its anti-cancer properties and potential use in drug development.
Industry: Utilized in the development of fluorescent probes and imaging agents
Mechanism of Action
The mechanism of action of 2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can bind to enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)-6-nitrobenzothiazole
- 2-(2-Hydroxyphenyl)-6-cyanobenzothiazole
- N-(2,3-Dimethylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Uniqueness
2-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolan-2-ylmethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c18-13(15-7-10-2-1-5-21-10)8-22-14-16-11-4-3-9(17(19)20)6-12(11)23-14/h3-4,6,10H,1-2,5,7-8H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQRRRASKWSQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727341 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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